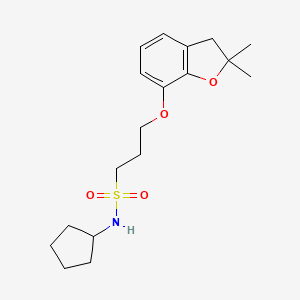
N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide” is a complex organic compound. It contains a cyclopentyl group, a propane-1-sulfonamide group, and a 2,2-dimethyl-2,3-dihydrobenzofuran group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,3-dihydrobenzofuran group is a five-membered oxygen heterocycle fused to a benzene ring . The cyclopentyl group is a five-membered carbon ring, and the propane-1-sulfonamide group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfonamide group could make it susceptible to reactions involving the sulfur or nitrogen atoms. The 2,3-dihydrobenzofuran group might participate in reactions involving the aromatic ring or the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the aromatic ring, the sulfonamide group, and the cyclopentyl group .Applications De Recherche Scientifique
Organic Synthesis and Reaction Mechanisms
Research has explored the synthesis and reactivity of compounds containing dihydrobenzofuran and sulfonamide units, focusing on their applications in constructing complex organic molecules. For example, studies on the hetero-Diels-Alder and cheletropic additions of sulfur dioxide to cycloalkanes have provided valuable data on kinetics and thermodynamics, highlighting the utility of these reactions in synthesizing sultines and sulfolenes with potential applications in materials science and drug development (Monnat, Vogel, & Sordo, 2002).
Medicinal Chemistry
Compounds featuring the dihydrobenzofuran scaffold have been investigated for their biological activities. A study on the design and synthesis of serotonin 2C agonists revealed the potential of constrained analogs, using a dimethyl-2,3-dihydrobenzofuran framework, to serve as selective modulators for neurological receptors (Cheng et al., 2015). This research indicates the promise of such structures in developing novel therapeutics.
Catalysis and Material Science
The catalytic applications of sulfonamide derivatives have been explored, with studies demonstrating the use of sulfonamide groups in facilitating various organic transformations. For instance, the catalytic carbonylation of (N-arenesulfonyl)imides to produce iodonium ylides showcases the role of sulfonamide derivatives in synthetic chemistry, potentially leading to new materials and chemical processes (Besenyei et al., 2001).
Environmental and Green Chemistry
The use of sulfonamide derivatives in environmental chemistry has been investigated, particularly in the context of adsorbents for removing pollutants. A study on the desulfurization using a dimethylimidazolium ionic liquid as an adsorbent highlights the potential of sulfonamide-containing compounds in treating fuels and reducing sulfur emissions (Cai, Song, & Liang, 2015).
Propriétés
IUPAC Name |
N-cyclopentyl-3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-18(2)13-14-7-5-10-16(17(14)23-18)22-11-6-12-24(20,21)19-15-8-3-4-9-15/h5,7,10,15,19H,3-4,6,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMZLWXFZGRTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

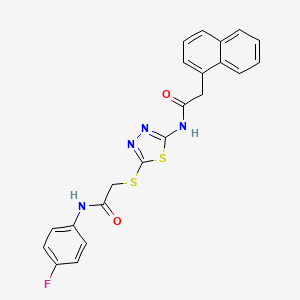
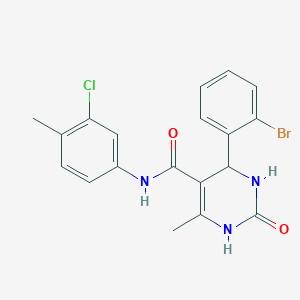
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2588819.png)
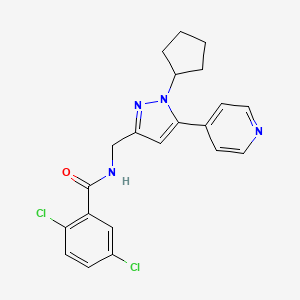
![4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2588823.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588824.png)
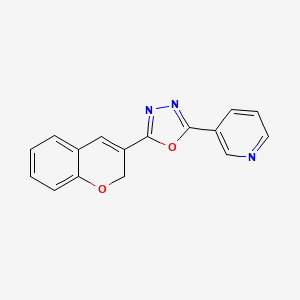
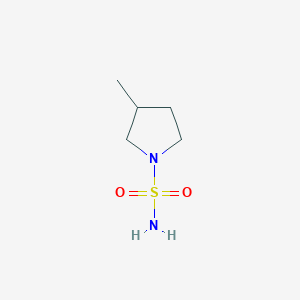
![4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine](/img/structure/B2588828.png)
![N-Benzyl-4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2588830.png)
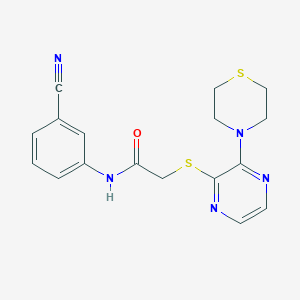

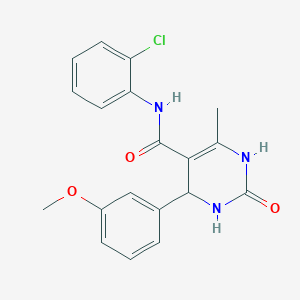
![Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2588836.png)